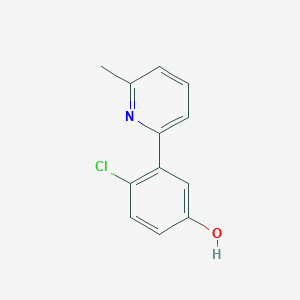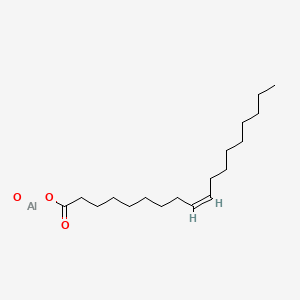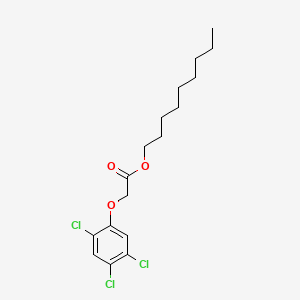
Nonyl (2,4,5-trichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl (2,4,5-trichlorophenoxy)acetate is a chemical compound with the molecular formula C17H23Cl3O3This compound is primarily used in industrial and scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nonyl (2,4,5-trichlorophenoxy)acetate is synthesized through the esterification of (2,4,5-trichlorophenoxy)acetic acid with nonyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Nonyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield (2,4,5-trichlorophenoxy)acetic acid and nonyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: (2,4,5-Trichlorophenoxy)acetic acid and nonyl alcohol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nonyl (2,4,5-trichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems and its role as a synthetic auxin.
Medicine: Explored for its potential therapeutic properties and as a model compound in pharmacological studies.
Industry: Utilized in the formulation of herbicides and other agrochemicals
Mécanisme D'action
The mechanism of action of nonyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. As a synthetic auxin, it mimics the action of natural plant hormones, leading to the disruption of normal plant growth and development. The compound binds to auxin receptors, triggering a cascade of events that result in uncontrolled cell division and growth, ultimately leading to plant death .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A closely related compound used as a herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin with similar herbicidal properties.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with similar applications.
Uniqueness
Nonyl (2,4,5-trichlorophenoxy)acetate is unique due to its specific ester structure, which imparts distinct physicochemical properties. The nonyl ester group enhances its lipophilicity, making it more effective in penetrating plant tissues compared to its parent acid, (2,4,5-trichlorophenoxy)acetic acid .
Propriétés
Numéro CAS |
2630-16-2 |
|---|---|
Formule moléculaire |
C17H23Cl3O3 |
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
nonyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C17H23Cl3O3/c1-2-3-4-5-6-7-8-9-22-17(21)12-23-16-11-14(19)13(18)10-15(16)20/h10-11H,2-9,12H2,1H3 |
Clé InChI |
UTOAPAMXUSPJLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)
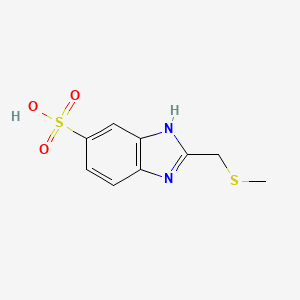
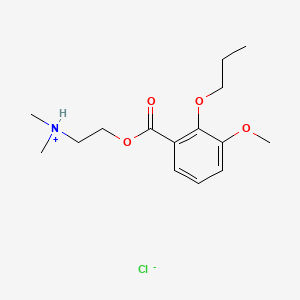
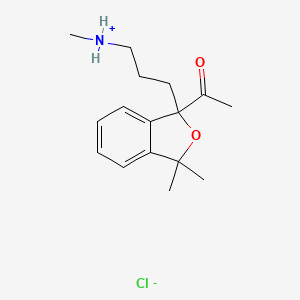
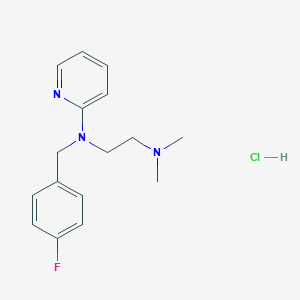
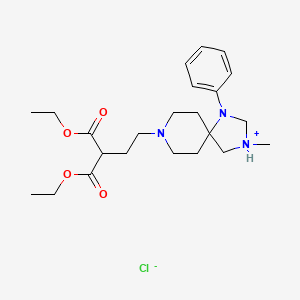
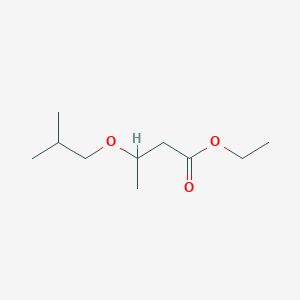
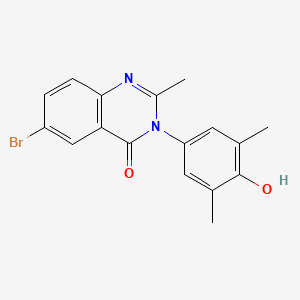
![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)
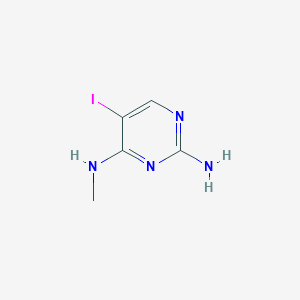
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
